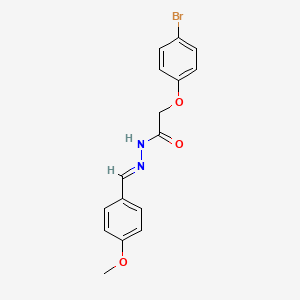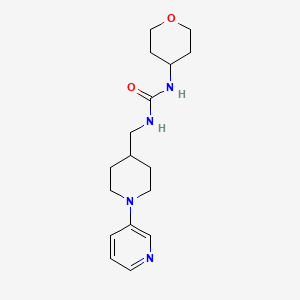![molecular formula C16H24FN3O2 B2863421 Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate CAS No. 1211539-63-7](/img/structure/B2863421.png)
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate (TBAPC) is a fluorinated aromatic amine compound that has been used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of synthetic pathways and has been used to study the mechanism of action of a number of drugs. TBAPC has been used in a variety of biochemical and physiological studies, and its advantages and limitations for lab experiments have been explored.
科学的研究の応用
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate and its derivatives involve various condensation reactions, nucleophilic substitution reactions, and the use of catalysts for amination processes. For instance, one derivative was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic evidence such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015). Another study reported the synthesis of a sterically congested piperazine derivative using a modified Bruylants approach, highlighting the compound's novel chemistry and its potential as a pharmacologically useful core (Gumireddy et al., 2021).
Molecular Structure and Properties : The crystal and molecular structure of various derivatives has been reported, providing insights into their geometric conformations, bond lengths, angles, and intermolecular interactions. These structures have implications for the compound's reactivity and potential biological activities. For example, the molecular structure of one derivative was investigated using density functional theory, revealing stability of molecular structure and molecular conformations (Yang et al., 2021).
Biological Activities and Applications
Antibacterial and Anthelmintic Activities : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activities. Although one compound exhibited poor antibacterial activity, it showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Anticorrosive Properties : Research has also explored the anticorrosive behavior of derivatives for carbon steel in acidic environments, highlighting their potential as corrosion inhibitors. One study found that a novel heterocyclic compound significantly protected steel surfaces with an inhibition efficiency of 91.5% at certain concentrations (Praveen et al., 2021).
Anti-HIV Activity : The potential anti-HIV activity of related compounds has been evaluated, with some derivatives showing significant in vitro activity against HIV-1 replication in human lymphoblastoid cell lines. This suggests a nucleic acid-targeted mechanism of action for these quinolone derivatives (Cecchetti et al., 2000).
作用機序
Mode of Action
The mode of action of this compound is not well-documented. Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. Without specific target information, a detailed explanation of its mode of action cannot be provided .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
特性
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9,11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOSFCQCMOLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
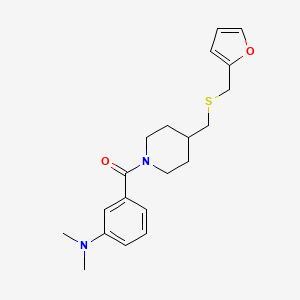

![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)

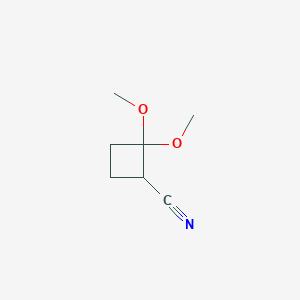
![[1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2863347.png)
![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)
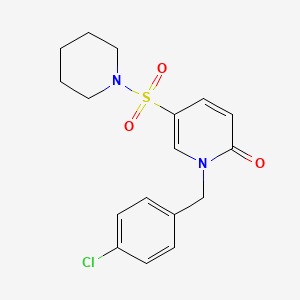
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)
